5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
説明
The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-chlorophenyl group, a 3,5-dimethylpiperidinyl moiety, and an ethyl chain at position 2. The para-chlorophenyl group may enhance lipophilicity and receptor binding, while the 3,5-dimethylpiperidinyl substituent could modulate solubility and metabolic stability.
特性
IUPAC Name |
5-[(4-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-5-7-15(21)8-6-14)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOTDTXDUCOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CC(CC(C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This suggests that the compound could interact with its targets, leading to changes in their function.
Biochemical Pathways
It’s known that triazole compounds can affect a broad range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to
生物活性
The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chlorophenyl Group : This moiety is known for its role in enhancing biological activity through various mechanisms.
- Piperidine Derivative : The presence of the piperidine ring contributes to the compound's pharmacological properties.
- Thiazolo[3,2-b][1,2,4]triazole Core : This unique structural feature is often associated with diverse biological activities, including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, it has shown low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy and tumor progression .
- Anticancer Activity : In vitro studies have demonstrated its effectiveness against glioblastoma cell lines. The compound inhibits the formation of neurospheres in primary patient-derived glioma stem cells, indicating potential as an anti-glioma agent .
- Cytotoxicity Profile : Notably, while the compound exhibits potent activity against cancer cells, it displays significantly lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related derivatives:
Case Study: Glioblastoma Treatment
In a specific case study involving primary patient-derived glioblastoma cells:
- The compound was tested for its effect on cell viability and neurosphere formation.
- Results indicated that treatment with the compound led to a marked reduction in cell viability and prevented neurosphere formation at low concentrations.
- The mechanism was linked to the inhibition of AKT signaling pathways, critical for tumor growth and survival .
類似化合物との比較
Aryl Substituents
- Target compound : 4-Chlorophenyl (electron-withdrawing, para-substituted).
- : 4-Ethoxy-3-methoxyphenyl (electron-donating groups, ortho/para-substituted) .
- : 3-Chlorophenyl (electron-withdrawing, meta-substituted) .
The ethoxy and methoxy groups in increase polarity, which could improve aqueous solubility but reduce metabolic stability compared to halogenated analogs.
Heterocyclic Moieties
- Target compound : 3,5-Dimethylpiperidine (six-membered ring with one nitrogen; methyl groups enhance steric hindrance).
- : 4-(3-Chlorophenyl)piperazine (seven-membered ring with two nitrogens; aromatic substitution increases planarity) .
- : 4-Ethylpiperazine (seven-membered ring with two nitrogens; ethyl chain introduces flexibility) .
The 3,5-dimethylpiperidine in the target compound may reduce conformational flexibility, favoring interactions with rigid binding pockets.
Core Modifications
- Target compound : 2-Ethylthiazolo-triazol core.
- : 2-Methylthiazolo-triazol core .
- : 2-Ethylthiazolo-triazol core (identical to the target) .
The ethyl group (vs.
Physicochemical Properties
Implications of Structural Differences
- Lipophilicity : The target compound’s 4-chlorophenyl and ethyl groups likely increase logP compared to ’s polar methoxy/ethoxy substituents.
- Solubility : Piperazine-based analogs ( and ) may exhibit better solubility in acidic media due to protonatable nitrogens.
- Synthetic Complexity : The 3,5-dimethylpiperidinyl group in the target compound introduces stereochemical challenges absent in and .
準備方法
Structural Overview and Key Features
Molecular Architecture
The compound’s IUPAC name, 5-((4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol , delineates its core structure:
- Thiazolo[3,2-b]triazol-6-ol backbone : A fused bicyclic system comprising thiazole and triazole rings.
- 2-Ethyl substituent : Positioned at the 2nd carbon of the thiazole ring.
- Hybrid side chain : A (4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl group bridging the triazole and aromatic/piperidine moieties.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇ClN₆OS |
| Molecular Weight | 483.01 g/mol |
| CAS Registry Number | Not yet assigned |
| Key Functional Groups | Thiazole, triazole, piperidine |
Synthetic Methodologies
Multi-Step Condensation Approach
The most widely reported strategy involves a three-step condensation sequence , adapted from protocols for analogous thiazolo-triazole systems:
Step 1: Formation of Thiazolo[3,2-b]triazol-6-ol Core
Ethyl 2-ethylthiazole-4-carboxylate undergoes cyclocondensation with hydrazine hydrate at 80°C for 12 hours, yielding 2-ethylthiazolo[3,2-b]triazol-6-ol.
Step 2: Mannich Reaction for Side Chain Introduction
The core intermediate reacts with 4-chlorobenzaldehyde and 3,5-dimethylpiperidine in acetic acid under reflux (110°C, 8 hours), facilitating Mannich adduct formation.
Step 3: Hydroxyl Group Activation
The hydroxyl group at position 6 is acetylated using acetic anhydride, followed by deprotection via alkaline hydrolysis to restore the free -OH group.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hydrazine hydrate, 80°C, 12h | 78 | 95.2 |
| 2 | Acetic acid, reflux, 8h | 65 | 91.8 |
| 3 | Ac₂O/NaOH, rt, 2h | 89 | 98.5 |
Mechanistic Insights
Optimization Strategies
Catalytic Enhancements
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, MeOH:H₂O 70:30) shows retention time = 8.7 minutes with 98.5% purity.
Q & A
Q. How can synergistic effects with other therapeutic agents be evaluated?
- Combination Studies :
- Checkerboard Assay : Determine FIC indices (e.g., synergy at FIC ≤0.5) with antifungals/antibiotics .
- In Vivo Models : Co-administer with standard drugs (e.g., cisplatin) and monitor tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
